molecular formula C9H7BrN2O2 B1403459 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid CAS No. 1363382-30-2

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

Cat. No.: B1403459
CAS No.: 1363382-30-2
M. Wt: 255.07 g/mol
InChI Key: DMDCLOZQWPLXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid typically involves the bromination of 1-methylindazole followed by carboxylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 3-position of the indazole ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is primarily based on its ability to interact with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-Bromo-1H-indazole-6-carboxylic acid
  • 1-Methyl-1H-indazole-6-carboxylic acid
  • 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid

Comparison: 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-bromo-1-methylindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDCLOZQWPLXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-30-2
Record name 3-bromo-1-methyl-1H-indazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 2
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 3
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.